molecular formula C9H10FNO2 B2442437 Methyl (2S)-2-amino-2-(2-fluorophenyl)acetate CAS No. 1213966-01-8

Methyl (2S)-2-amino-2-(2-fluorophenyl)acetate

Cat. No.: B2442437
CAS No.: 1213966-01-8
M. Wt: 183.182
InChI Key: NNBTVDCABPEXGX-QMMMGPOBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl (2S)-2-amino-2-(2-fluorophenyl)acetate is an organic compound that belongs to the class of amino acid derivatives. It is characterized by the presence of an amino group, a fluorophenyl group, and a methyl ester group. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (2S)-2-amino-2-(2-fluorophenyl)acetate typically involves the reaction of 2-fluorobenzaldehyde with glycine methyl ester hydrochloride in the presence of a base such as sodium hydroxide. The reaction proceeds through a Schiff base intermediate, which is subsequently reduced to yield the desired product. The reaction conditions generally include refluxing the reactants in an appropriate solvent such as ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl (2S)-2-amino-2-(2-fluorophenyl)acetate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of the corresponding alcohol.

    Substitution: Formation of substituted fluorophenyl derivatives.

Scientific Research Applications

Methyl (2S)-2-amino-2-(2-fluorophenyl)acetate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential as a drug candidate due to its structural similarity to biologically active compounds.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl (2S)-2-amino-2-(2-fluorophenyl)acetate involves its interaction with specific molecular targets such as enzymes or receptors. The presence of the fluorophenyl group enhances its binding affinity to these targets, potentially leading to modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Methyl (2S)-2-amino-2-(4-fluorophenyl)acetate
  • Methyl (2S)-2-amino-2-(2-chlorophenyl)acetate
  • Methyl (2S)-2-amino-2-(2-bromophenyl)acetate

Uniqueness

Methyl (2S)-2-amino-2-(2-fluorophenyl)acetate is unique due to the presence of the fluorine atom in the ortho position of the phenyl ring. This fluorine atom can significantly influence the compound’s electronic properties, reactivity, and biological activity, distinguishing it from other similar compounds.

Properties

IUPAC Name

methyl (2S)-2-amino-2-(2-fluorophenyl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10FNO2/c1-13-9(12)8(11)6-4-2-3-5-7(6)10/h2-5,8H,11H2,1H3/t8-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNBTVDCABPEXGX-QMMMGPOBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C1=CC=CC=C1F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@H](C1=CC=CC=C1F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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